4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-ethyl-, monohydrochloride
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Overview
Description
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-ethyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazoquinolinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazole ring fused with a quinoline ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-ethyl-, monohydrochloride typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinolinone . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar oxidative condensation methods. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-ethyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones, which are intermediates in further synthetic processes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoquinolinones, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-ethyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, due to its ability to modulate biological pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-ethyl-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Quinoline: A bicyclic compound with a benzene ring fused to a pyridine ring.
Imidazoquinoline: A family of compounds with an imidazole ring fused to a quinoline ring, similar to the compound .
Uniqueness
4H-Imidazo(4,5-c)quinolin-4-one, 3,5-dihydro-5-butyl-3-ethyl-, monohydrochloride is unique due to its specific substitution pattern and the presence of both imidazole and quinoline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
134049-68-6 |
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Molecular Formula |
C16H20ClN3O |
Molecular Weight |
305.80 g/mol |
IUPAC Name |
5-butyl-3-ethylimidazo[4,5-c]quinolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H19N3O.ClH/c1-3-5-10-19-13-9-7-6-8-12(13)14-15(16(19)20)18(4-2)11-17-14;/h6-9,11H,3-5,10H2,1-2H3;1H |
InChI Key |
JJQNSGKORJGHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C3=C(C1=O)N(C=N3)CC.Cl |
Origin of Product |
United States |
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